N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a chemical compound with the molecular formula C18H22N2O4S. It is known for its unique structure, which includes a methoxy group, a methylsulfonyl group, and an anilino group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, 4-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-methoxy(methylsulfonyl)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-hydroxy(methylsulfonyl)anilino derivative.
Reduction: Formation of 4-methoxy(methylthio)anilino derivative.
Substitution: Formation of various substituted anilino derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease processes.
Modulating signaling pathways: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)propanamide
- 2-[4-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)propanamide
Uniqueness
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H22N2O4S |
---|---|
Molecular Weight |
362.4g/mol |
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O4S/c1-13-5-7-15(8-6-13)19-18(21)14(2)20(25(4,22)23)16-9-11-17(24-3)12-10-16/h5-12,14H,1-4H3,(H,19,21) |
InChI Key |
URAXJQATBWAQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.